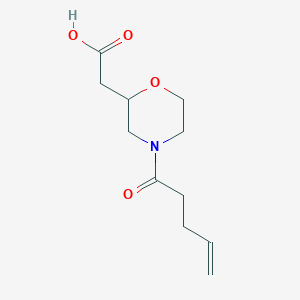![molecular formula C13H23NO5S B7579861 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid, also known as CMSMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMSMA belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their potential therapeutic applications.
作用機序
The exact mechanism of action of 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in cell growth and survival. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In cardiovascular diseases, this compound has been studied for its potential to reduce hypertension and protect against myocardial ischemia by improving blood flow and reducing oxidative stress.
実験室実験の利点と制限
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound has some limitations, including its relatively high cost and limited availability. In addition, this compound may have some potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid. One potential direction is to further investigate its therapeutic potential in cancer research, neuroscience, and cardiovascular diseases. Another direction is to explore its potential as a drug candidate for other diseases, such as diabetes and inflammatory bowel disease. Additionally, future studies should focus on understanding the exact mechanism of action of this compound and its potential toxicity in vivo.
合成法
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid can be synthesized using a method that involves the reaction of morpholine with cyclohexylmethylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been studied for its potential to reduce hypertension and protect against myocardial ischemia.
特性
IUPAC Name |
2-[4-(cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5S/c15-13(16)8-12-9-14(6-7-19-12)20(17,18)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYESHAJFICOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)
![2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7579899.png)